molecular formula C12H16BrN B13524469 3-(4-Bromobenzyl)-3-ethylazetidine

3-(4-Bromobenzyl)-3-ethylazetidine

Cat. No.: B13524469
M. Wt: 254.17 g/mol
InChI Key: BMKDDNURFUPKFP-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-3-ethylazetidine is an organic compound featuring an azetidine ring substituted with a 4-bromobenzyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-3-ethylazetidine typically involves the reaction of 4-bromobenzyl bromide with 3-ethylazetidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-3-ethylazetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted azetidines with various functional groups.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

Scientific Research Applications

3-(4-Bromobenzyl)-3-ethylazetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-3-ethylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: An organic compound with a similar benzyl bromide group but lacking the azetidine ring and ethyl group.

    4-Bromophenylacetic acid: Contains a bromobenzyl group but differs in its overall structure and functional groups.

    S-(4-Bromobenzyl)cysteine: Features a bromobenzyl group conjugated to cysteine, differing in its amino acid backbone.

Uniqueness

3-(4-Bromobenzyl)-3-ethylazetidine is unique due to its combination of an azetidine ring, a 4-bromobenzyl group, and an ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-3-ethylazetidine

InChI

InChI=1S/C12H16BrN/c1-2-12(8-14-9-12)7-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3

InChI Key

BMKDDNURFUPKFP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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